molecular formula C8H3F5O B1486375 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran CAS No. 651-58-1

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Cat. No. B1486375
CAS RN: 651-58-1
M. Wt: 210.1 g/mol
InChI Key: HQCGOYCYRPJCOT-UHFFFAOYSA-N
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Description

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H3F5O . It is also known by other names such as 1,1,3,3,5-Pentafluoro-2-benzofuran . The molecular weight of this compound is 210.10 g/mol .


Molecular Structure Analysis

The molecular structure of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran contains a total of 18 bonds; 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ether (aliphatic) . The compound contains a total of 17 atoms; 3 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 5 Fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran include a molecular weight of 210.10 g/mol . It has a computed XLogP3-AA value of 2.7 . The compound has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 210.01040553 g/mol . The topological polar surface area of the compound is 9.2 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Pentafluoro-substituted dihydroisobenzofurans are pivotal in the development of novel synthetic routes and compounds. For example, studies have explored the formation of tetrafluoro-dihydroisobenzofurans through reactions with sulfur tetrafluoride, evaluating steric and electronic effects of substituents on product formation and stability against specific reagents (Dmowski, 1993). Additionally, the synthesis of polyhaloaromatics, including tetrachloro-tetrafluoro-dihydroisobenzofurans from tetrachlorophthalic anhydride with sulfur tetrafluoride, showcases efficient one-step syntheses and the potential for further functionalization (Dmowski & Wielgat, 1987).

Catalysis and Material Science

Research into the catalytic activities and material applications of fluorinated compounds includes the study of frustrated carbene-borane Lewis pairs for dihydrogen activation and potential applications in hydrogen storage and transfer (Kronig et al., 2011). Moreover, the synthesis and study of perfluorophenyl-substituted β-diketone and triketone compounds provide insights into molecular conformations, tautomerism, and co-crystallization, with implications for designing novel materials (Kusakawa et al., 2019).

Pharmaceutical and Biological Research

While the explicit mention of drug use, dosage, and side effects was to be excluded, it's important to note that the structural motifs of dihydroisobenzofurans are present in various biologically active compounds. The methodologies developed for synthesizing these fluorinated compounds can be pivotal in pharmaceutical research, providing pathways to novel drug molecules or intermediates with enhanced properties.

Environmental and Photophysical Applications

Studies on the environmental impact and photophysical properties of furan derivatives, including those modified with pentafluoro groups, have been conducted to understand their behavior and potential applications in sensing, imaging, or as photoinitiators (Alvarez et al., 2009). The unique properties of fluorinated compounds, such as their stability and electronic characteristics, make them valuable in these areas.

properties

IUPAC Name

1,1,3,3,5-pentafluoro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-1-2-5-6(3-4)8(12,13)14-7(5,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCGOYCYRPJCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(OC2(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654257
Record name 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

CAS RN

651-58-1
Record name 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 2
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Reactant of Route 3
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 4
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 5
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Reactant of Route 6
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

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